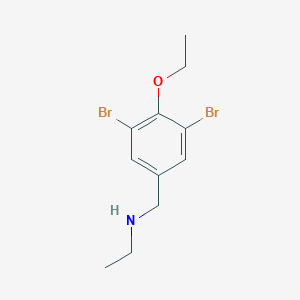

N-(3,5-dibromo-4-ethoxybenzyl)ethanamine

Description

N-(3,5-Dibromo-4-ethoxybenzyl)ethanamine is a synthetic phenethylamine derivative characterized by a benzyl-substituted ethanamine backbone. Its structure features a benzene ring substituted with two bromine atoms at the 3 and 5 positions, an ethoxy group (-OCH₂CH₃) at the 4 position, and an N-benzyl linkage to an ethanamine moiety. This compound belongs to the broader class of psychoactive phenethylamines, which include the 2C-x and NBOMe series.

Properties

Molecular Formula |

C11H15Br2NO |

|---|---|

Molecular Weight |

337.05 g/mol |

IUPAC Name |

N-[(3,5-dibromo-4-ethoxyphenyl)methyl]ethanamine |

InChI |

InChI=1S/C11H15Br2NO/c1-3-14-7-8-5-9(12)11(15-4-2)10(13)6-8/h5-6,14H,3-4,7H2,1-2H3 |

InChI Key |

QGPBYPKXXFIUBZ-UHFFFAOYSA-N |

SMILES |

CCNCC1=CC(=C(C(=C1)Br)OCC)Br |

Canonical SMILES |

CCNCC1=CC(=C(C(=C1)Br)OCC)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Pharmacological Activity

The compound’s structural uniqueness lies in its 3,5-dibromo-4-ethoxybenzyl group. Key comparisons with similar compounds include:

2C-B (2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine): Substituents: Single bromine at the 4-position and methoxy groups at 2,5-positions. Activity: 2C-B is a potent serotonin receptor (5-HT₂ₐ) agonist with hallucinogenic effects. The absence of an N-benzyl group in 2C-B reduces its binding affinity compared to NBOMe analogs .

25B-NBOMe (2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine): Substituents: Bromine at 4-position, methoxy groups at 2,5-positions, and an N-(2-methoxybenzyl) group. Activity: The N-methoxybenzyl substitution in 25B-NBOMe significantly enhances 5-HT₂ₐ affinity compared to non-NBOMe phenethylamines. However, the ethoxy substitution in the target compound may alter metabolic stability due to increased steric bulk .

DOC (2,5-Dimethoxy-4-chloroamphetamine): Substituents: Chlorine at 4-position and methoxy groups at 2,5-positions. Activity: DOC’s halogen substitution (Cl vs. Br) results in lower receptor affinity than brominated analogs.

Physicochemical Properties

highlights quantum molecular descriptors for phenethylamines, which can be extrapolated to infer properties of N-(3,5-dibromo-4-ethoxybenzyl)ethanamine:

- Electrophilicity : The dual bromine atoms increase electrophilicity, enhancing interactions with nucleophilic receptor sites .

Research Findings and Implications

Receptor Binding : Bromine’s electronegativity and size may enhance binding to 5-HT₂ₐ receptors, as seen in 25B-NBOMe. However, steric hindrance from the ethoxy group could reduce efficacy compared to smaller substituents (e.g., methoxy) .

Toxicity Risks : Analogous brominated phenethylamines (e.g., DOB) are associated with severe vasoconstriction and hyperthermia. The dual bromine substitution in the target compound may exacerbate these risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.